2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]-
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Overview
Description
2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]- is an organic compound that belongs to the class of cyclopentenones Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group This compound is particularly interesting due to its unique structure, which includes a phenylsulfonylmethyl group attached to the cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]- can be achieved through several synthetic routes. One common method involves the Nazarov cyclization reaction, where divinyl ketones undergo cyclization to form cyclopentenones. Another approach is the Saegusa–Ito oxidation of cyclopentanones, which introduces the necessary double bond in the ring. Additionally, ring-closing metathesis of the corresponding dienes and oxidation of cyclic allylic alcohols are viable methods for synthesizing cyclopentenones.
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]- typically involves large-scale chemical processes that optimize yield and purity. These processes often utilize catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The phenylsulfonylmethyl group can participate in substitution reactions, where other groups replace the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe to study biological processes, particularly those involving enzyme-catalyzed reactions.
Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting various industrial applications.
Mechanism of Action
The mechanism by which 2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]- exerts its effects involves interactions with molecular targets and pathways. The compound’s electrophilic nature allows it to participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial in its role as a chemical probe and in its potential therapeutic applications. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the phenylsulfonylmethyl group, commonly used in organic synthesis.
3-Methyl-2-cyclopenten-1-one: Another analog with a methyl group at the 3-position, used in flavor and fragrance industries.
Cyclopentenone: The parent compound, found in various natural products and used as a synthetic intermediate.
Uniqueness
2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]- is unique due to the presence of the phenylsulfonylmethyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its utility in specific applications, such as targeted chemical synthesis and biological studies, making it a valuable compound in both research and industry.
Properties
CAS No. |
132604-66-1 |
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Molecular Formula |
C13H14O3S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
3-(benzenesulfonylmethyl)-2-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H14O3S/c1-10-11(7-8-13(10)14)9-17(15,16)12-5-3-2-4-6-12/h2-6H,7-9H2,1H3 |
InChI Key |
HKKGQAXUHSPKPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1=O)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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